

Application Notes and Protocols for Antibody Labeling using N3-C2-NHS Ester

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Compound of Interest		
Compound Name:	N3-C2-NHS ester	
Cat. No.:	B2368670	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N3-C2-NHS ester is a bifunctional crosslinker that serves as an efficient tool for the covalent modification of antibodies and other proteins. This reagent possesses two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide (N3) group. The NHS ester facilitates the formation of a stable amide bond with primary amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptide chains, which are readily available on the surface of antibodies.[1][2][3] The introduction of the azide moiety provides a bioorthogonal handle for subsequent "click chemistry" reactions.[4][5][6] This allows for the specific and efficient conjugation of the azide-modified antibody to molecules containing a compatible reactive group, such as alkynes or cyclooctynes, under mild, biocompatible conditions.[4][5] This two-step approach is widely utilized in the development of antibody-drug conjugates (ADCs), immunoassays, and imaging probes.[1][7]

Principle of the Method:

The antibody labeling process using **N3-C2-NHS ester** involves a two-stage process. The first stage is the aminolysis reaction where the NHS ester reacts with primary amines on the antibody to form a stable amide linkage, thereby introducing an azide group onto the antibody. The second stage involves a bioorthogonal click chemistry reaction where the azide-functionalized antibody is conjugated to a molecule of interest containing a strained alkyne (e.g., DBCO or BCN) via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or to a terminal



alkyne in the presence of a copper catalyst via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5]

Experimental Protocols

Protocol 1: Azide Labeling of Antibodies using N3-C2-NHS Ester

This protocol details the procedure for introducing azide groups onto an antibody using **N3-C2-NHS ester**.

Materials:

- Antibody (e.g., IgG) at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS).[8]
- N3-C2-NHS ester
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[2][6]
- Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5.[2][6]
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
- Purification column (e.g., Sephadex G-25 desalting column or spin column).

Procedure:

- Antibody Preparation:
 - If the antibody solution contains primary amines (e.g., Tris buffer, glycine) or stabilizing proteins (e.g., BSA), it must be purified prior to labeling.[10][11]
 - Dialyze the antibody against 1X PBS, pH 7.2-7.4, or use a desalting column to exchange the buffer.[8]
 - Adjust the antibody concentration to 1-10 mg/mL in PBS.[8]



- Preparation of N3-C2-NHS Ester Stock Solution:
 - Allow the vial of N3-C2-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[8]
 - Immediately before use, dissolve the N3-C2-NHS ester in anhydrous DMSO or DMF to a
 final concentration of 10 mg/mL.[2][9] Note: NHS esters are moisture-sensitive and will
 hydrolyze in aqueous solutions. Prepare the stock solution fresh and do not store for later
 use.[8]

Labeling Reaction:

- Adjust the pH of the antibody solution to 8.0-8.5 by adding the Reaction Buffer. A common practice is to add 1/10th volume of 1 M sodium bicarbonate, pH 8.3.[2][6]
- Add the desired molar excess of the N3-C2-NHS ester stock solution to the antibody solution. A 10- to 20-fold molar excess is a common starting point.[7][8] The optimal ratio may need to be determined empirically.
- Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice, protected from light.[8]
- Quenching the Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted N3-C2-NHS ester.[12]
 - Incubate for 15 minutes at room temperature.[9]
- Purification of the Azide-Labeled Antibody:
 - Remove excess, unreacted N3-C2-NHS ester and byproducts using a desalting column (e.g., Sephadex G-25) or a spin column pre-equilibrated with PBS.[13]
 - Collect the fractions containing the purified azide-labeled antibody.
 - Measure the antibody concentration using a spectrophotometer at 280 nm.[13]



· Storage:

Store the azide-labeled antibody at 4°C for short-term storage (up to one month) or at
 -20°C or -80°C for long-term storage.[13]

Protocol 2: Click Chemistry Conjugation of Azide-Labeled Antibody with a DBCO-Containing Molecule (SPAAC)

This protocol describes the conjugation of the azide-labeled antibody to a molecule functionalized with a dibenzocyclooctyne (DBCO) group.

Materials:

- Azide-labeled antibody (from Protocol 1)
- DBCO-containing molecule (e.g., DBCO-drug, DBCO-fluorophore) dissolved in DMSO
- PBS, pH 7.4

Procedure:

- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-labeled antibody with the DBCO-containing molecule. A 3- to 10-fold molar excess of the DBCO-reagent over the antibody is a typical starting point.
 - The final concentration of the antibody in the reaction mixture should ideally be 1-2 mg/mL.[7]
- Conjugation Reaction:
 - Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle shaking.
- Purification of the Antibody Conjugate:



- Purify the antibody conjugate from unreacted DBCO-containing molecule and other byproducts using size exclusion chromatography (SEC) or dialysis.[14]
- Characterization:
 - Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.[15]
 - Determine the degree of labeling (DOL) or antibody-to-drug ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

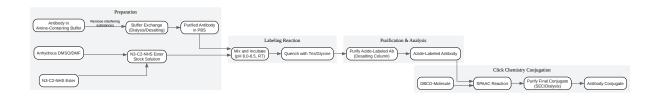
Quantitative Data Summary



Parameter	Recommended Value/Range	Reference(s)	
Antibody Preparation			
Antibody Concentration	1-10 mg/mL	[8]	
Buffer	Amine-free (e.g., PBS, pH 7.2-7.4)	[8]	
N3-C2-NHS Ester Preparation			
Solvent	Anhydrous DMSO or DMF	[2][6]	
Stock Concentration	10 mg/mL	[2][9]	
Labeling Reaction			
Reaction pH	8.0 - 8.5	[2][6]	
Molar Excess of N3-C2-NHS Ester	10- to 20-fold	[8]	
Reaction Time	30-60 min (Room Temp) or 2 hours (on ice)	[8]	
Quenching			
Quenching Reagent	1 M Tris or Glycine	[9]	
Final Quencher Concentration	50-100 mM	[12]	
Click Chemistry (SPAAC)			
Molar Excess of DBCO Reagent	3- to 10-fold	N/A	
Reaction Time	4-12 hours (Room Temp) or overnight (4°C)	N/A	

Visualizations





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